[1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate
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Overview
Description
1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate: is a complex chemical compound that holds significant interest in the field of medicinal chemistry and pharmacology. This compound is notable for its potential therapeutic applications, owing to its unique structural features and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the core backbone structure. Each step involves specific reaction conditions including temperature control, pH adjustment, and the use of various catalysts and solvents to ensure the desired product formation.
Industrial Production Methods: Scaling up the synthesis for industrial production often involves optimizing each step for greater efficiency and yield. This might include continuous flow reactors, batch processing, and purification steps like crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions, leading to hydrogenated products.
Substitution: Amino groups in the structure are prone to substitution reactions, especially in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Typically involves halogenating agents or nitrating agents under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used, but often include various oxidized, reduced, or substituted derivatives which can themselves be of significant research interest.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential biochemical activity.
Medicine: Explored for therapeutic potential in treating various diseases, including as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of new materials or chemical processes due to its unique functional groups.
Mechanism of Action
Compared to other compounds with similar structures, [1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate] stands out due to its unique combination of functional groups which impart distinctive chemical reactivity and biological activity.
Comparison with Similar Compounds
[Name of similar compound 1]: A compound with a similar backbone but different functional groups, resulting in different reactivity.
[Name of similar compound 2]: Shares the thieno[3,4-d]imidazole moiety but lacks the sulfonyl group, leading to varying biological effects.
Conclusion
The detailed study of [1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate] showcases its significance in various fields due to its complex structure and versatile reactivity. Ongoing research continues to uncover new applications and mechanisms of action, making it a compound of considerable interest.
Think this compound has the potential to revolutionize any specific fields or applications?
Properties
Molecular Formula |
C27H47F3N6O8S3 |
---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C25H46N6O6S3.C2HF3O2/c1-40(36,37)39-16-15-29-24(34)18(26)9-6-8-14-28-21(32)11-3-2-7-13-27-22(33)12-5-4-10-20-23-19(17-38-20)30-25(35)31-23;3-2(4,5)1(6)7/h18-20,23H,2-17,26H2,1H3,(H,27,33)(H,28,32)(H,29,34)(H2,30,31,35);(H,6,7) |
InChI Key |
XRNZWEXTXMVDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)[NH3+].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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